

An In-depth Structural Analysis of Methyl 2-[4-(bromomethyl)phenyl]benzoate

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Compound of Interest

Compound Name:	Methyl 2-[4-(bromomethyl)phenyl]benzoate
Cat. No.:	B147952

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Introduction

Methyl 2-[4-(bromomethyl)phenyl]benzoate is a biphenyl carboxylate derivative that serves as a crucial intermediate in organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive analysis of its structure, physicochemical properties, and spectroscopic profile, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

Methyl 2-[4-(bromomethyl)phenyl]benzoate is a white to light yellow crystalline powder.^[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Methyl 2-[4-(bromomethyl)phenyl]benzoate**

Property	Value	Reference
CAS Number	114772-38-2	[1] [2] [3]
Molecular Formula	C ₁₅ H ₁₃ BrO ₂	[1] [2]
Molecular Weight	305.17 g/mol	[1] [2]
Appearance	White to light yellow powder or crystals	[1]
Melting Point	56 °C	[1]
Boiling Point	412.8 ± 38.0 °C (Predicted)	[2]
Solubility	Soluble in Toluene	[2]
Storage	Inert atmosphere, 2-8°C	[2]

Synthesis

The synthesis of **Methyl 2-[4-(bromomethyl)phenyl]benzoate** is typically achieved through the radical bromination of its precursor, Methyl 2-(4-methylphenyl)benzoate.

Experimental Protocol: Synthesis

A common method for the synthesis involves the use of N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as Azobisisobutyronitrile (AIBN).

Reaction Scheme:

Methyl 2-(4-methylphenyl)benzoate

Reagents
NBS, AIBN
Hexane, Reflux



Methyl 2-[4-(bromomethyl)phenyl]benzoate

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Caption: Synthesis of **Methyl 2-[4-(bromomethyl)phenyl]benzoate**.

Procedure:

- To a solution of Methyl 2-(4-methylphenyl)benzoate in a suitable solvent such as hexane, add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN).
- Heat the reaction mixture to reflux and monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure **Methyl 2-[4-(bromomethyl)phenyl]benzoate**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Methyl 2-[4-(bromomethyl)phenyl]benzoate**, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons of the ester group.

¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbon.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts

Assignment	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Aromatic-H	7.20 - 8.00 (m, 8H)	127.0 - 142.0
-CH ₂ Br	~4.5 (s, 2H)	~33.0
-OCH ₃	~3.9 (s, 3H)	~52.0
C=O	-	~167.0

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR spectroscopy can be used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Functional Group	Vibrational Mode	**Wavenumber (cm ⁻¹) **
C=O (Ester)	Stretching	~1720
C-O (Ester)	Stretching	~1280
C-H (Aromatic)	Stretching	>3000
C-H (Aliphatic)	Stretching	<3000
C-Br	Stretching	~600-700

Experimental Protocol: ATR-IR Spectroscopy

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.

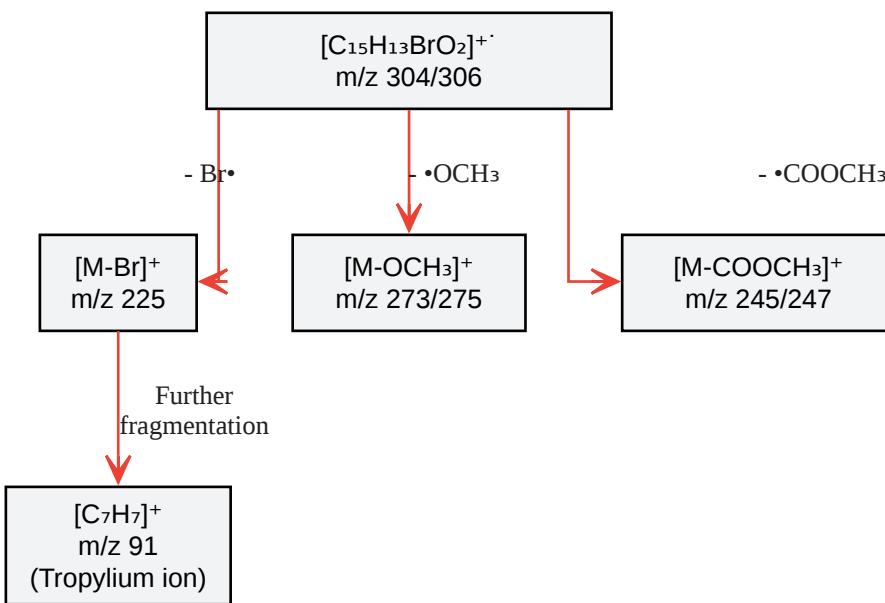
- Place a small amount of the solid **Methyl 2-[4-(bromomethyl)phenyl]benzoate** sample onto the center of the ATR crystal.
- Apply consistent pressure to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electron Ionization (EI) is a common technique used for this analysis.

Expected Fragmentation Pattern:

The molecular ion peak (M^+) is expected at m/z 304/306, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br) in a roughly 1:1 ratio. Key fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the ester group. The base peak is often the tropylium ion (C_7H_7^+) at m/z 91, which is characteristic of benzyl-containing compounds.^[4]



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Caption: Proposed EI-MS fragmentation pathway.

Biological Relevance and Applications

While **Methyl 2-[4-(bromomethyl)phenyl]benzoate** is primarily known as a synthetic intermediate, its structural motifs are present in various biologically active molecules. For instance, it is a key precursor in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure.

A study on the structurally related compound, methyl 2-benzoylbenzoate, has indicated potential cytotoxic effects on normal human peripheral blood mononuclear cells in vitro, inducing apoptosis through the caspase-9 pathway.^[5] This suggests that compounds containing the methyl benzoate moiety may warrant further investigation for their biological activities.

Conclusion

Methyl 2-[4-(bromomethyl)phenyl]benzoate is a valuable chemical intermediate with well-defined structural and spectroscopic properties. The analytical techniques outlined in this guide, including NMR, IR, and mass spectrometry, provide a robust framework for its characterization and quality control. The detailed experimental protocols serve as a practical resource for researchers in the fields of organic synthesis and medicinal chemistry. Further investigation into the biological activities of this and related compounds may reveal novel therapeutic applications.

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